DNA Gyrase B Inhibition: Positional Substituent Effects on Potency
In the N-(benzothiazol-2-yl)pyrrolamide class, the position of substituents on the benzothiazole core and carboxamide nitrogen profoundly affects DNA gyrase B inhibition. Compounds with substituents at position 3 of the benzothiazole core (analogous to the target compound's unsubstituted benzothiazole with a methoxyphenyl-bearing pyrrolidine) were up to two orders of magnitude more potent than compounds with substituents moved to the carboxamide nitrogen [1]. This positional sensitivity establishes that the target compound's specific substitution geometry is a critical determinant of activity that cannot be extrapolated from analogs with different regiochemistry.
| Evidence Dimension | Positional substituent effect on E. coli DNA gyrase inhibition |
|---|---|
| Target Compound Data | No direct data for N-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Comparator Or Baseline | Class-level: 3-substituted benzothiazole analogs vs. carboxamide N-substituted analogs show ~100-fold difference in potency [1] |
| Quantified Difference | Up to ~100-fold potency shift based on substituent position within the same scaffold class |
| Conditions | E. coli DNA gyrase supercoiling assay; recombinant GyrB ATPase subdomain; compounds with benzyl/phenethyl substituents at position 3 or carboxamide N of the benzothiazole core [1] |
Why This Matters
This class-level evidence demonstrates that minor regioisomeric changes within the benzothiazole-pyrrolamide scaffold produce large potency differences, supporting the rationale for evaluating the target compound as a distinct chemical entity rather than assuming equivalence to its nearest analogs.
- [1] Zidar N, et al. Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site lipophilic floor: A medicinal chemistry and QTAIM study. Bioorg Med Chem. 2024 Jul 15;109:117798. doi: 10.1016/j.bmc.2024.117798. View Source
